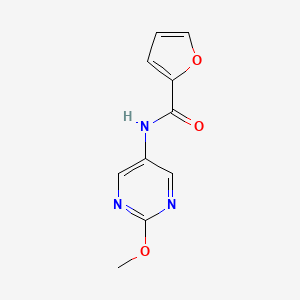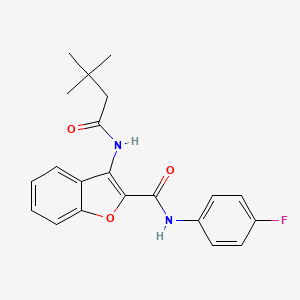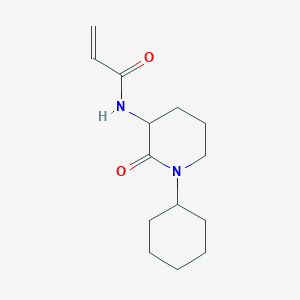
Methyl 3-amino-4-chloro-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-amino-4-chloro-2-methylbenzoate” is a chemical compound with the CAS Number: 190367-58-9 . It has a molecular weight of 199.64 and its linear formula is C9H10ClNO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-chloro-2-methylbenzoate” is represented by the linear formula C9H10ClNO2 . This indicates that the molecule is composed of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-chloro-2-methylbenzoate” is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Environmental Science
Environmental Persistence and Toxicity of Parabens : Studies on parabens, chemically related to Methyl 3-amino-4-chloro-2-methylbenzoate, reveal their widespread use as preservatives and the consequent environmental implications due to their persistence and potential toxicity. Parabens, including methylparaben, are ubiquitous in aquatic environments, indicating a continuous introduction into ecosystems. Their capacity for weak endocrine disruption highlights the necessity for further environmental monitoring and assessment of potential health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Antimicrobial Preservatives in Various Products : Methyl paraben, structurally similar to the query compound, is highlighted for its long history as a non-toxic antimicrobial preservative in foods, drugs, and cosmetics. Its extensive safety profile underscores its practical applications in preserving product integrity, despite concerns over its allergenic potential in certain contexts (Soni, Taylor, Greenberg, & Burdock, 2002).
Medicinal Chemistry
Pharmaceutical Impurities and Mutagenicity : The review of pharmaceutical impurities discusses the significance of ensuring the purity of compounds like Methyl 3-amino-4-chloro-2-methylbenzoate in drug development. It emphasizes the critical nature of accurate mutagenicity assessments for pharmaceutical impurities, underscoring the balance between therapeutic efficacy and safety (Gunther, Kenyon, Cheung, Dugger, & Dobo, 2017).
Neurobiology and Antidepressant Research : A study on the antidepressant tianeptine, which shares functional groups with the query compound, provides insights into the neurobiological mechanisms of action. This research illustrates the complex interplay between neurotransmitter systems and the potential for structural analogs of Methyl 3-amino-4-chloro-2-methylbenzoate to contribute to the development of novel treatments for depressive disorders (McEwen & Olié, 2005).
Material Science
- Electrochemical Technology : Research on haloaluminate room-temperature ionic liquids, which are used in electrochemical processes, underscores the potential for chemicals like Methyl 3-amino-4-chloro-2-methylbenzoate to play a role in innovative materials science applications. This includes areas such as electroplating and energy storage, highlighting the versatility of related compounds in advancing technological applications (Tsuda, Stafford, & Hussey, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 3-amino-4-chloro-2-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLIJZQYYIKCEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-chloro-2-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Z)-(dimethylamino)methylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2397155.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2397160.png)

![2-ethoxy-1-{[4-(2-fluorophenyl)piperazino]carbonyl}-6,7,8,9-tetrahydro-4H-quinolizin-4-one](/img/structure/B2397163.png)
![4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2397164.png)



![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)


![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)